![molecular formula C11H11NO3 B2425825 [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 1894059-09-6](/img/structure/B2425825.png)

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

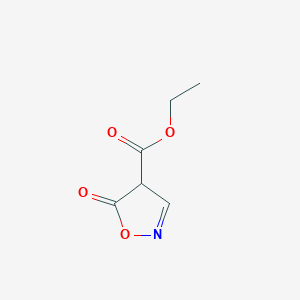

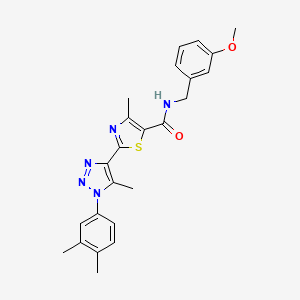

“[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . It is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a phenol with a methoxy group in the para position .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The compound is synthesized as part of a collection of unique chemicals for early discovery researchers . The synthesis process involves the use of key digestive enzymes such as α-amylase and α-glucosidase .Molecular Structure Analysis

The molecular structure of “[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol” is represented by the formula C11H11NO3 . It has a molecular weight of 205.21 . The InChI code for this compound is 1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol” are complex and involve several steps. For instance, a series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

“[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol” is a solid compound . It has a molecular weight of 205.21 . The InChI code for this compound is 1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 .Scientific Research Applications

Antiviral Activity

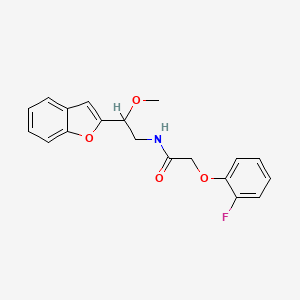

Indole derivatives, including 2-methoxyphenyl methanol, have been investigated for their antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

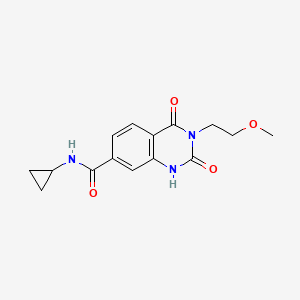

Antitubercular Activity

Researchers explored the antitubercular potential of indole derivatives, including 2-methoxyphenyl methanol:

- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole showed in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Chemical Synthesis and Intermediates

2-Methoxyphenyl methanol serves as a key intermediate in the synthesis of various compounds. For example:

Solvolysis Studies

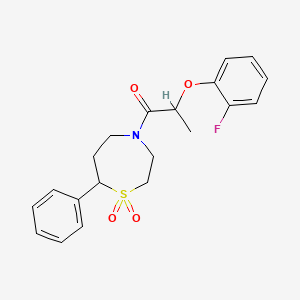

The specific rates of solvolysis of 2-methoxyphenyl chloroformate have been studied in binary aqueous-organic mixtures .

Biological and Clinical Applications

While not directly studied for this compound, indole derivatives in general have shown diverse biological activities, including:

- Anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , and antidiabetic effects .

Natural Compounds and Plant Hormones

Indole derivatives are found in natural compounds, such as tryptophan and indole-3-acetic acid , which is a plant hormone produced from tryptophan degradation in higher plants .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . It is toxic to aquatic life and has long-lasting effects . Therefore, it is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Oxazoles

Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. They are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Methoxyphenyl Compounds

Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-OCH3) group. Compounds containing this group often have biological activity, and some are used in medicinal chemistry .

Pharmacokinetics

The pharmacokinetics of a compound depends on its chemical structure and properties. Factors such as solubility, stability, and size can affect how it is absorbed, distributed, metabolized, and excreted by the body .

Biochemical Pathways

The compound’s interaction with biological targets can trigger various biochemical pathways, leading to different cellular responses. The exact pathways depend on the specific targets of the compound .

Environmental Factors

The compound’s stability, efficacy, and action can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARAPEJTMZWJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2425758.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)